2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
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Overview
Description
2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, and an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate. This intermediate is subsequently reacted with anthracene-9,10-dione under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene-9,10-dione core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene-9,10-dione core can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of advanced materials, including organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine moiety and has applications in medicinal chemistry as an acetylcholinesterase inhibitor.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These compounds are designed for anti-tubercular activity and share structural similarities with the piperazine and carbonyl groups.
Uniqueness
2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6S/c26-21-16-4-1-2-5-17(16)22(27)19-14-15(7-8-18(19)21)32(29,30)25-11-9-24(10-12-25)23(28)20-6-3-13-31-20/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZXXNYWEQFBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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